![molecular formula C11H10F3IO2 B14196978 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal CAS No. 920334-24-3](/img/structure/B14196978.png)
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal is an organic compound with the molecular formula C11H10F3IO2 It is characterized by the presence of an iodo group, a trifluoromethyl group, and a phenoxy group attached to a butanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodo-5-(trifluoromethyl)phenol and 4-bromobutanal.
Reaction Conditions: The phenol undergoes a nucleophilic substitution reaction with 4-bromobutanal in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products
Oxidation: 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanoic acid.
Reduction: 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodo and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)phenol
- 2-Iodo-5-(trifluoromethyl)pyridine
- 4-Iodobenzotrifluoride
Uniqueness
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal is unique due to the presence of both an aldehyde group and a phenoxy group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
920334-24-3 |
|---|---|
Molekularformel |
C11H10F3IO2 |
Molekulargewicht |
358.09 g/mol |
IUPAC-Name |
4-[2-iodo-5-(trifluoromethyl)phenoxy]butanal |
InChI |
InChI=1S/C11H10F3IO2/c12-11(13,14)8-3-4-9(15)10(7-8)17-6-2-1-5-16/h3-5,7H,1-2,6H2 |
InChI-Schlüssel |
SVALPXIVWVZTIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCCC=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)
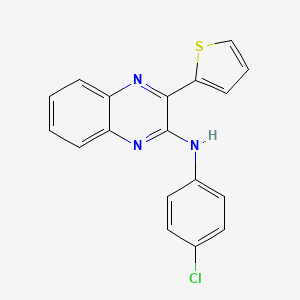
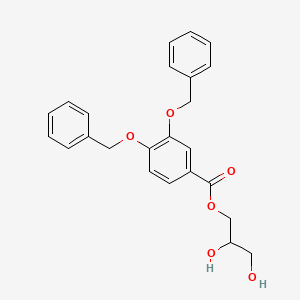
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
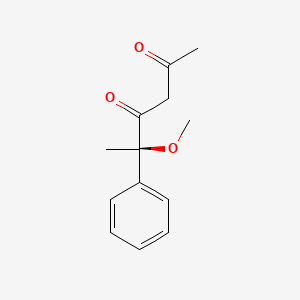
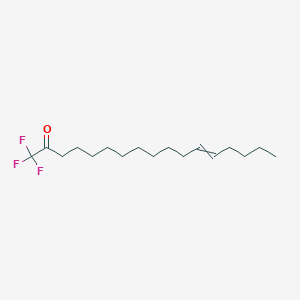
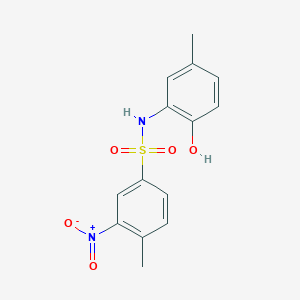
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
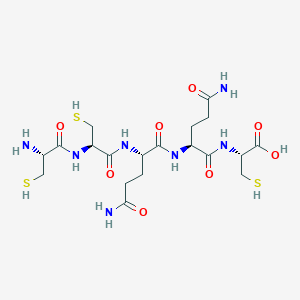
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
